molecular formula C18H23ClN4O B2682591 cyclopropyl(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride CAS No. 1184973-60-1

cyclopropyl(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride

Cat. No. B2682591
CAS RN: 1184973-60-1
M. Wt: 346.86
InChI Key: NOSKZAHGWADAHS-UHFFFAOYSA-N
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Description

Cyclopropyl(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C18H23ClN4O and its molecular weight is 346.86. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antituberculosis Activity

Cyclopropyl derivatives, including structures similar to cyclopropyl(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride, have been synthesized and evaluated for their potential anticancer and antituberculosis activities. A study by Mallikarjuna, Padmashali, and Sandeep (2014) demonstrated that certain cyclopropyl piperazin-1-yl methanone derivatives exhibit significant in vitro anticancer and antituberculosis effects. Some of these compounds showed promising activity against human breast cancer cell lines and Mycobacterium tuberculosis, indicating their potential therapeutic applications in treating cancer and tuberculosis S. Mallikarjuna, Basawaraj Padmashali, C. Sandeep, 2014.

Antimicrobial Activity

Another area of application is the antimicrobial activity of cyclopropyl derivatives. Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives with structures involving cyclopropyl and piperazin-1-yl methanone, demonstrating variable and modest activity against bacteria and fungi. This suggests that cyclopropyl derivatives could be explored further for their potential use in combating microbial infections N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011.

Histamine H3-Receptor Antagonism

Cyclopropyl compounds, including ciproxifan, a well-known histamine H3-receptor antagonist, involve the use of cyclopropyl groups in their structure. Stark (2000) outlined the synthesis of ciproxifan, highlighting its role as a reference antagonist for the histamine H3 receptor. This indicates the relevance of cyclopropyl derivatives in the development of drugs targeting the central nervous system, especially for conditions related to histamine activity H. Stark, 2000.

Antitubercular Activities Optimization

Further research into cyclopropyl methanones has focused on optimizing antitubercular activities. Bisht et al. (2010) synthesized a series of [4-(aryloxy)phenyl]cyclopropyl methanones, evaluating their antitubercular activity against Mycobacterium tuberculosis H37Rv. Notably, certain compounds demonstrated promising minimum inhibitory concentrations, suggesting that this compound derivatives could be potent antitubercular agents S. S. Bisht, N. Dwivedi, V. Chaturvedi, et al., 2010.

properties

IUPAC Name

cyclopropyl-[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O.ClH/c1-14-2-6-16(7-3-14)22-9-8-19-18(22)21-12-10-20(11-13-21)17(23)15-4-5-15;/h2-3,6-9,15H,4-5,10-13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOSKZAHGWADAHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CN=C2N3CCN(CC3)C(=O)C4CC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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